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Compound of Interest

Compound Name: 2-Phenylpentan-3-one

Cat. No.: B3023645

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the ketone 2-Phenylpentan-3-one (C11H140, Molar Mass: 162.23 g/mol ).[1][2] The
information presented herein is crucial for the accurate identification, characterization, and
quality control of this compound in research and development settings. This document details
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenylpentan-3-one.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, experimentally verified *H NMR dataset for 2-Phenylpentan-3-one was found in
the public domain at the time of this compilation. Predicted data based on structure-correlation
Is presented below for guidance.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.35-7.20 m 5H CeHs-
~3.85 q 1H -CH(Ph)-
~2.55 q 2H -C(O)CHa-
~1.40 d 3H -CH(CHs3)-
~1.05 t 3H -CH2CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peak list for 2-Phenylpentan-3-one is not readily available, the PubChem

database indicates the existence of 13C NMR data.[2] Based on analogous compounds and

spectral prediction, the following chemical shifts can be anticipated:

Chemical Shift (6) ppm

Assignment

~212 C=0 (Ketone)

~140 C (Quaternary, Phenyl)

~129 CH (Phenyl)

~128 CH (Phenyl)

~127 CH (Phenyl)

~55 -CH(Ph)-

~35 -C(O)CH2-

~15 -CH(CHs3)-

~8 -CH2CHs
Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3023645?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylpentan-3-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The presence of a vapor phase IR spectrum is noted in the PubChem database.[2] Key
absorption bands characteristic of the functional groups in 2-Phenylpentan-3-one are
expected in the following regions:

Wavenumber (cm—?) Intensity Assignment

~3080 - 3030 m C-H stretch (Aromatic)
~2970 - 2870 S C-H stretch (Aliphatic)
~1715 s C=0 stretch (Ketone)
~1600, ~1495, ~1450 m-w C=C stretch (Aromatic ring)

Mass Spectrometry (MS)

GC-MS data for 2-Phenylpentan-3-one is available, indicating a molecular ion peak and
characteristic fragmentation patterns.[2]

m/z Relative Intensity (%) Assignment
162 [M]*+ Molecular lon
CeHsCHCHs]* (Benzylic
105 [ ohs 3]* (Benzy
cation)
77 [CeHs]* (Phenyl cation)
- [C(O)CH2CHs]* (Propionyl
cation)
29 [CH2CHs]* (Ethyl cation)

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below.
These represent standard protocols for the analysis of ketones and aromatic compounds.

NMR Spectroscopy
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Sample Preparation:

o Approximately 10-20 mg of purified 2-Phenylpentan-3-one is accurately weighed and
dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCls).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:

e 1H and 3C NMR spectra are recorded on a spectrometer operating at a frequency of 400
MHz or higher for 1H.

o For H NMR, the spectral width is typically set to 12-16 ppm. Data is acquired with a
sufficient number of scans to achieve a good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger
number of scans is typically required due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

 For liquid samples, a thin film is prepared by placing a drop of the neat compound between
two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry
KBr powder and pressing the mixture into a translucent disk.

Instrumentation and Data Acquisition:
e The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

e The spectrum is typically scanned over the range of 4000-400 cm~1.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b3023645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o A background spectrum of the empty sample holder (or KBr pellet without the sample) is
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

» Adilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or
acetonitrile).

e For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into
the GC inlet.

Instrumentation and Data Acquisition:

e For GC-MS, the sample is vaporized and separated on a capillary column (e.g., DB-5ms).
The separated components are then introduced into the mass spectrometer.

» Electron lonization (El) at 70 eV is a common method for generating ions.

e The mass analyzer scans a typical mass range (e.g., m/z 40-400) to detect the molecular ion
and fragment ions.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of 2-Phenylpentan-3-one is
depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of 2-Phenylpentan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenylpentan-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023645#spectroscopic-data-nmr-ir-ms-for-2-
phenylpentan-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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